molecular formula C30H18Br2O8S B14920422 Bis[2-(4-bromophenyl)-2-oxoethyl] dibenzo[b,d]thiophene-3,7-dicarboxylate 5,5-dioxide

Bis[2-(4-bromophenyl)-2-oxoethyl] dibenzo[b,d]thiophene-3,7-dicarboxylate 5,5-dioxide

Cat. No.: B14920422
M. Wt: 698.3 g/mol
InChI Key: XTMNYYXKLMFCLJ-UHFFFAOYSA-N
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Description

BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromophenyl and dibenzothiophene moieties. It is known for its stability and reactivity, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of dibenzothiophene derivatives with bromophenyl compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or iodine. Reaction conditions typically involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while substitution reactions can produce a variety of halogenated compounds .

Scientific Research Applications

BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE is unique due to its combination of bromophenyl and dibenzothiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C30H18Br2O8S

Molecular Weight

698.3 g/mol

IUPAC Name

bis[2-(4-bromophenyl)-2-oxoethyl] 5,5-dioxodibenzothiophene-3,7-dicarboxylate

InChI

InChI=1S/C30H18Br2O8S/c31-21-7-1-17(2-8-21)25(33)15-39-29(35)19-5-11-23-24-12-6-20(14-28(24)41(37,38)27(23)13-19)30(36)40-16-26(34)18-3-9-22(32)10-4-18/h1-14H,15-16H2

InChI Key

XTMNYYXKLMFCLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)C(=O)OCC(=O)C5=CC=C(C=C5)Br)Br

Origin of Product

United States

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